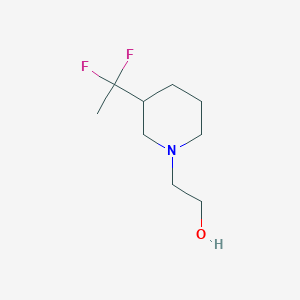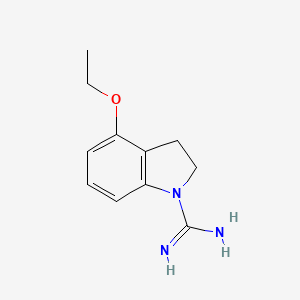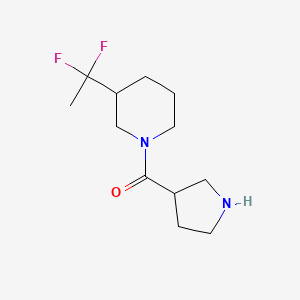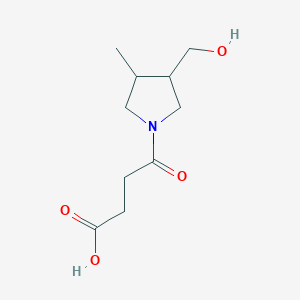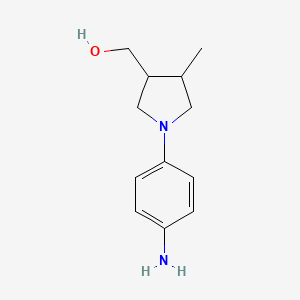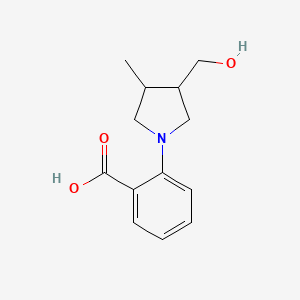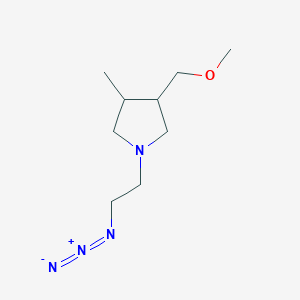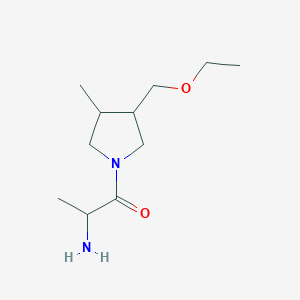
4-Chloro-6-(1-phenoxyethyl)pyrimidine
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
4-Chloro-6-(1-phenoxyethyl)pyrimidine has a molecular formula of C12H11ClN2O and a molecular weight of 234.68 g/mol. Other specific physical and chemical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Drug Intermediates
Pyrimidine derivatives, such as those synthesized from 2,4,6-trichloropyrimidine, serve as critical intermediates in the development of small molecule anticancer drugs. Rapid synthesis methods have been developed to optimize the production of these intermediates, which are key components in the manufacturing of targeted therapy agents (Kou & Yang, 2022).
Enzyme Inhibitors
4-Phenylamino-6-phenyl-pyrimidine and its derivatives, synthesized through various methods, are recognized for their role as enzyme inhibitors. These compounds have been synthesized without special catalysts, indicating a straightforward production process which could facilitate their application in pharmaceutical development (Németh et al., 2010).
Antimicrobial Agents
C5/C6 substituted pyrimidine derivatives have been explored for their antimicrobial properties. Research indicates that these compounds, specifically C6 substituted pyrimidine analogs, exhibit significant antimicrobial activities, making them potential candidates for further development into antimicrobial drugs (Goudgaon & Sheshikant, 2013).
Nonlinear Optical Materials
The structural and electronic properties of thiopyrimidine derivatives have been studied for their potential applications in nonlinear optics (NLO) and medicinal chemistry. These investigations include density functional theory (DFT) analyses and experimental studies, providing a foundation for the use of pyrimidine derivatives in optoelectronic devices and pharmaceuticals (Hussain et al., 2020).
Anti-inflammatory and Analgesic Agents
Research on novel pyrimidine derivatives has also highlighted their potential as anti-inflammatory and analgesic agents. Synthesis and screening of these compounds have demonstrated significant biological activities, suggesting their utility in the development of new therapeutic agents for treating inflammation and pain (Muralidharan, Raja, & Deepti, 2019).
Zukünftige Richtungen
Pyrimidines, including 4-Chloro-6-(1-phenoxyethyl)pyrimidine, continue to attract interest due to their various chemical and biological applications . Future research may focus on exploring the therapeutic potential of these compounds, particularly in the areas of antiviral, anticancer, antioxidant, and antimicrobial activity .
Eigenschaften
IUPAC Name |
4-chloro-6-(1-phenoxyethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9(11-7-12(13)15-8-14-11)16-10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJGWRWNUKJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=N1)Cl)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1-phenoxyethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



